methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate
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Description
Methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C27H23N5O5 and its molecular weight is 497.511. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a triazole, such as this one, are known to exhibit broad biological activities . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Mode of Action
It’s known that triazole derivatives can interact with their targets in various ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Triazole compounds are known to have significant application value in various fields, including medicinal chemistry .
Result of Action
Compounds containing a triazole are known to exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Action Environment
The stability and efficacy of triazole compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Biological Activity
Methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The formation of the triazole and quinoxaline moieties is critical, as these structures are known for their biological activity. A common synthetic route includes:
- Formation of the Triazole Ring : This is often achieved through a 1,3-dipolar cycloaddition reaction involving azides and alkynes.
- Quinoxaline Synthesis : The quinoxaline framework can be constructed via condensation reactions involving o-phenylenediamines and carbonyl compounds.
- Final Coupling Reaction : The final product is obtained by coupling the triazole and quinoxaline derivatives with a methyl benzoate moiety.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds containing triazole and quinoxaline structures. For instance, compounds similar to this compound have demonstrated significant activity against HIV. In vitro assays showed that these compounds can inhibit reverse transcriptase with low EC50 values (e.g., 3.1 nM for related compounds) while maintaining a favorable selectivity index (SI), indicating low cytotoxicity relative to their antiviral efficacy .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. In one study, derivatives showed promising results against human malignant cells (e.g., MCF-7 and Bel-7402), with IC50 values indicating potent activity compared to standard chemotherapeutics . The structure-activity relationship (SAR) analysis revealed that modifications on the phenoxy or acetamido groups could enhance cytotoxicity.
Case Study 1: Anti-HIV Activity
A study focused on a series of quinoxaline derivatives found that this compound exhibited significant anti-HIV activity. The compound was tested in MT2 cells where it reduced viral replication effectively at low concentrations. The selectivity index was calculated to be high, suggesting that the compound could be developed as a potential therapeutic agent against HIV .
Case Study 2: Anticancer Properties
In another investigation into the anticancer properties of related triazole derivatives, researchers reported that specific modifications led to enhanced activity against breast cancer cell lines. The study indicated that the presence of electron-donating groups on the aromatic rings significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Compound | Activity | EC50/IC50 (nM) | Selectivity Index |
---|---|---|---|
Methyl 4-(... | Anti-HIV | 3.1 | High |
Related Compound A | Cytotoxicity | 50 | Moderate |
Related Compound B | Cytotoxicity | 20 | High |
Properties
IUPAC Name |
methyl 4-[[2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5/c1-16-7-6-10-22(17(16)2)37-25-24-30-31(27(35)32(24)21-9-5-4-8-20(21)29-25)15-23(33)28-19-13-11-18(12-14-19)26(34)36-3/h4-14H,15H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFUMHXROKCLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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